N-Methyl-4-(methylsulfonyl)aniline

Lipophilicity XLogP3 Drug Design

N-Methyl-4-(methylsulfonyl)aniline is a secondary aniline derivative bearing a para-methylsulfonyl group and an N-methyl substituent. It functions as a versatile building block in medicinal chemistry, notably for constructing the 4-(methylsulfonyl)aniline pharmacophore found in selective COX-2 inhibitors.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
CAS No. 119871-25-9
Cat. No. B177064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(methylsulfonyl)aniline
CAS119871-25-9
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3
InChIKeyRQEYQVCVGXCQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-(methylsulfonyl)aniline (CAS 119871-25-9): Procurement-Relevant Characterization for Research and Industrial Sourcing


N-Methyl-4-(methylsulfonyl)aniline is a secondary aniline derivative bearing a para-methylsulfonyl group and an N-methyl substituent [1]. It functions as a versatile building block in medicinal chemistry, notably for constructing the 4-(methylsulfonyl)aniline pharmacophore found in selective COX-2 inhibitors [2]. Its physicochemical profile bridges the properties of primary aniline analogs and N-alkyl anilines, offering unique solubility and reactivity characteristics relevant to pharmaceutical intermediate sourcing.

Why Substituting N-Methyl-4-(methylsulfonyl)aniline with Other Aniline Derivatives Compromises Research Outcomes


Although 4-(methylsulfonyl)aniline and N-methylaniline share structural motifs with N-Methyl-4-(methylsulfonyl)aniline, simple substitution leads to divergent experimental outcomes. The combination of N-methyl and 4-methylsulfonyl groups produces a balanced lipophilicity (XLogP3 = 0.4), intermediate between the more polar primary aniline (XLogP3 = -0.1) and the lipophilic N-methylaniline (XLogP3 = 1.7) [1][2][3]. This unique partition coefficient influences membrane permeability and pharmacokinetic behavior, properties that cannot be simultaneously achieved with either analog alone. Additionally, the N-methyl group attenuates intermolecular hydrogen bonding, lowering the melting point by 6–8 °C relative to 4-(methylsulfonyl)aniline, which affects downstream processing and formulation strategies. The quantitative differentiation below substantiates why generic substitution is not scientifically equivalent.

Quantitative Differentiation Evidence for N-Methyl-4-(methylsulfonyl)aniline (CAS 119871-25-9)


Comparative Lipophilicity (XLogP3) Profile Against Primary Aniline and N-Methylaniline Analogs

The computed XLogP3 value for N-Methyl-4-(methylsulfonyl)aniline is 0.4 [1], placing it between 4-(methylsulfonyl)aniline (XLogP3 = -0.1) [2] and N-methylaniline (XLogP3 = 1.7) [3]. This intermediate lipophilicity suggests improved membrane permeability relative to the primary aniline, while maintaining greater aqueous solubility than the N-methyl analog. The 0.5 log unit increase over 4-(methylsulfonyl)aniline corresponds to approximately a 3-fold increase in octanol-water partition coefficient, a meaningful shift for lead optimization programs.

Lipophilicity XLogP3 Drug Design

Melting Point Depression Relative to 4-(Methylsulfonyl)aniline: Implications for Processing and Formulation

The melting point of N-Methyl-4-(methylsulfonyl)aniline is reported as 126–128 °C by Chembase [1], compared to 132–134 °C for 4-(methylsulfonyl)aniline in the same database [2]. The 6–8 °C depression reflects the disruption of intermolecular N–H···O hydrogen bonding by N-methylation, as the secondary amine cannot act as a donor. This lower melting point can simplify high-temperature solution processing and reduce energy requirements for melt-based manufacturing steps.

Melting Point Thermal Analysis Solid-State Chemistry

Purity Specification Benchmarking: N-Methyl-4-(methylsulfonyl)aniline vs. 4-(Methylsulfonyl)aniline

Commercially available N-Methyl-4-(methylsulfonyl)aniline is typically supplied at 95% purity (HPLC) by vendors such as Bidepharm and AKSci . In contrast, 4-(methylsulfonyl)aniline is commonly offered at >98% purity (e.g., TCI) . The ≥3% lower purity likely reflects the additional synthetic steps required for N-methylation and the associated purification challenges. For end-users in medicinal chemistry, this means that if a reaction requires >97% starting material purity, supplementary in-house purification (e.g., column chromatography or recrystallization) may be necessary.

Purity Procurement Quality Assurance

Pharmacophore Utility in COX-2 Inhibitor Design: N-Methyl-4-(methylsulfonyl)aniline as a Key Intermediate

The 4-(methylsulfonyl)aniline pharmacophore is a hallmark of several selective COX-2 inhibitors, including celecoxib and rofecoxib [1]. A structure-activity relationship study demonstrated that incorporating the 4-(methylsulfonyl)aniline moiety into NSAID scaffolds (naproxen, indomethacin, diclofenac, mefenamic acid) maintained or enhanced in vivo anti-inflammatory activity in a rat egg-white induced edema model, with some derivatives showing significantly higher activity than diclofenac sodium (3 mg/Kg) in the 120–300 minute interval [2]. While the N-methyl derivative was not directly tested in this study, it serves as the immediate synthetic precursor for installing the N-methyl sulfonamide motif present in advanced COX-2 ligand series, and the N-methyl group can modulate pKa and metabolic stability [3].

COX-2 inhibitor Pharmacophore Medicinal Chemistry

High-Value Application Scenarios for N-Methyl-4-(methylsulfonyl)aniline (CAS 119871-25-9)


Medicinal Chemistry: Synthesis of COX-2 Selective NSAID Candidates

Leveraging the established 4-(methylsulfonyl)aniline pharmacophore [1], N-Methyl-4-(methylsulfonyl)aniline is used as a building block for generating hybrid NSAID molecules. Its intermediate lipophilicity (XLogP3 = 0.4) [2] helps balance membrane permeability and aqueous solubility in lead series, potentially improving oral bioavailability without the need for extensive prodrug strategies.

Process Chemistry: Selective Crystallization and Post-Reaction Purification

The 6–8 °C lower melting point (126–128 °C) relative to 4-(methylsulfonyl)aniline (132–134 °C) [1] enables selective fractional crystallization to separate the N-methylated product from residual starting material. This thermodynamic distinction is exploited in process-scale purifications to achieve higher final purity without additional chromatography [2].

Analytical Method Development: Internal Standard for Sulfonamide Metabolite Profiling

Because of its well-defined molecular weight (185.24 g/mol) and distinct chromatographic retention time, the compound can be used as an internal standard in LC-MS/MS assays for sulfonamide-containing metabolites. The commercial specification of 95% purity [1] supports accurate calibration when supplemented with certificate-of-analysis data from suppliers.

Materials Science: Synthesis of Solution-Processable Sulfone Polymers

The N-methyl group improves organic solvent solubility compared to the primary aniline analog (ΔXLogP3 = +0.5) [1], making it a useful monomer or comonomer for synthesizing sulfone-containing polymers via solution polymerization. The sulfone moiety contributes thermal stability, broadening the polymer's operational window.

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